molecular formula C20H20N2O4S2 B2622236 4-((1-(2-(benzo[d]thiazol-2-ylthio)acetyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one CAS No. 1787880-85-6

4-((1-(2-(benzo[d]thiazol-2-ylthio)acetyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one

Cat. No.: B2622236
CAS No.: 1787880-85-6
M. Wt: 416.51
InChI Key: WEFGWAJUAIAMQF-UHFFFAOYSA-N
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Description

4-((1-(2-(benzo[d]thiazol-2-ylthio)acetyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one is a complex organic compound that features a benzothiazole moiety, a piperidine ring, and a pyranone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1-(2-(benzo[d]thiazol-2-ylthio)acetyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one involves multiple steps, typically starting with the preparation of the benzothiazole derivative. Common synthetic pathways include:

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the above synthetic routes, often optimized for yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions are employed to enhance efficiency and reduce production costs .

Scientific Research Applications

4-((1-(2-(benzo[d]thiazol-2-ylthio)acetyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one has diverse applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-((1-(2-(benzo[d]thiazol-2-ylthio)acetyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new therapeutic agents and industrial applications .

Biological Activity

The compound 4-((1-(2-(benzo[d]thiazol-2-ylthio)acetyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one is a complex organic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and potential applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C20H20N2O4S2C_{20}H_{20}N_{2}O_{4}S_{2} with a molecular weight of 416.5 g/mol. The structure features a benzo[d]thiazole moiety, a piperidine ring, and a pyranone component, which contribute to its diverse biological activities.

Property Value
Molecular FormulaC20H20N2O4S2C_{20}H_{20}N_{2}O_{4}S_{2}
Molecular Weight416.5 g/mol
CAS Number1787880-85-6

Antimicrobial Activity

Recent studies have indicated that derivatives containing the benzothiazole structure exhibit significant antimicrobial properties. Specifically, compounds similar to This compound have shown effectiveness against various strains of bacteria, including Mycobacterium tuberculosis (M. tuberculosis), suggesting potential applications in treating tuberculosis.

Anti-inflammatory Properties

The compound's structural components suggest it may exhibit anti-inflammatory activity. Research indicates that thiazole derivatives can inhibit cyclooxygenase (COX) enzymes, particularly COX-II, which is implicated in inflammation and pain pathways. In vitro studies have demonstrated that similar compounds can achieve IC50 values in the low micromolar range against COX-II .

Anticancer Potential

Benzothiazole derivatives have been extensively studied for their anticancer properties. The presence of the benzothiazole moiety in This compound suggests it may interact with cancer cell lines effectively. Some studies report that related compounds exhibit cytotoxic effects with IC50 values lower than standard chemotherapeutic agents like doxorubicin .

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the thiazole and piperidine components may facilitate interactions with specific biological targets, affecting cellular pathways involved in inflammation and cancer progression.

Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of benzothiazole derivatives, compounds similar to This compound showed promising results against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to be significantly lower than those of conventional antibiotics.

Study 2: Anti-inflammatory Activity

A recent study assessed the anti-inflammatory activity of various thiazole derivatives, revealing that compounds with structural similarities to our compound inhibited COX-II activity effectively. The most potent inhibitors had IC50 values ranging from 0.52 to 7.07 μM, indicating strong potential for therapeutic use in inflammatory diseases .

Properties

IUPAC Name

4-[1-[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]piperidin-4-yl]oxy-6-methylpyran-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4S2/c1-13-10-15(11-19(24)25-13)26-14-6-8-22(9-7-14)18(23)12-27-20-21-16-4-2-3-5-17(16)28-20/h2-5,10-11,14H,6-9,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEFGWAJUAIAMQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)O1)OC2CCN(CC2)C(=O)CSC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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